4-Bromo-3,5-diiodo-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Bromo-3,5-diiodo-2,6-dimethylpyridine typically involves the halogenation of 2,6-dimethylpyridine derivatives. One common method includes treating 2,6-dimethylpyridine-4-ol with phosphorus pentabromide (PBr5) in chloroform, followed by heating the reaction mixture to 60°C for 2 hours . The solvent is then removed, and the residue is heated overnight at 120°C. The reaction mixture is treated with sodium hydroxide (NaOH) and extracted with ethyl acetate (EtOAc) to obtain the desired product .
Chemical Reactions Analysis
4-Bromo-3,5-diiodo-2,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-3,5-diiodo-2,6-dimethylpyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-diiodo-2,6-dimethylpyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-3,5-diiodo-2,6-dimethylpyridine include other halogenated pyridine derivatives such as 4-Bromo-2,6-dimethylpyridine and 4-Iodo-2,6-dimethylpyridine . The presence of multiple halogen atoms in this compound makes it unique and potentially more reactive compared to its analogs .
Properties
Molecular Formula |
C7H6BrI2N |
---|---|
Molecular Weight |
437.84 g/mol |
IUPAC Name |
4-bromo-3,5-diiodo-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H6BrI2N/c1-3-6(9)5(8)7(10)4(2)11-3/h1-2H3 |
InChI Key |
GPNCDEWHWQJCPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)I)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.